2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 2060057-59-0) is a pyrazolone-acetic acid hybrid building block with a molecular weight of 170.17 g/mol and formula C₇H₁₀N₂O₃. It features a 3-oxo-2,3-dihydro-1H-pyrazole core substituted with an N-ethyl group at position 2 and an acetic acid side chain at position 4, giving it computed properties including XLogP3-AA of -0.2 and a topological polar surface area of 69.6 Ų.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Cat. No. B13226797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CN1)CC(=O)O
InChIInChI=1S/C7H10N2O3/c1-2-9-7(12)5(4-8-9)3-6(10)11/h4,8H,2-3H2,1H3,(H,10,11)
InChIKeyCNVPGWSNFPDPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid – Molecular Identity and Sourcing Baseline for Research Procurement


2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 2060057-59-0) is a pyrazolone-acetic acid hybrid building block with a molecular weight of 170.17 g/mol and formula C₇H₁₀N₂O₃. It features a 3-oxo-2,3-dihydro-1H-pyrazole core substituted with an N-ethyl group at position 2 and an acetic acid side chain at position 4, giving it computed properties including XLogP3-AA of -0.2 and a topological polar surface area of 69.6 Ų [1]. The compound is commercially available at ≥95% purity , positioning it as a functionalized heterocyclic intermediate for medicinal chemistry and agrochemical discovery programs that require a defined hydrogen-bonding capacity and moderate hydrophilicity.

Why 2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid Cannot Be Replaced by Common Pyrazole-4-acetic Acid Analogs


In-class pyrazole-4-acetic acid derivatives are not freely interchangeable because the N2-ethyl and 3-oxo substituents simultaneously alter lipophilicity, hydrogen-bond donor/acceptor count, and acidity, creating a distinct physicochemical fingerprint that influences solubility, permeability, and metal-chelation behavior. For example, the non-oxo counterpart 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid (CAS 1248927-68-5) lacks the ring carbonyl, resulting in a predicted pKa of 4.17 ± 0.10 and one fewer hydrogen-bond acceptor . Likewise, the N2-unsubstituted 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 876716-99-3) lacks the ethyl group, reducing lipophilicity and potentially altering metabolic stability. Selecting the correct derivative therefore directly affects assay reproducibility and synthetic tractability.

Differentiation Evidence for 2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid Versus Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count Define Scaffold Uniqueness

The target compound (MW 170.17 g/mol, 4 hydrogen-bond acceptors) is 16 Da heavier than 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid (MW 154.17 g/mol, 3 HBA) because of the additional 3-oxo group [1]. This single oxygen atom adds one hydrogen-bond acceptor and modifies the topological polar surface area (69.6 Ų for the target versus an estimated 60 Ų for the non-oxo analog), directly impacting passive permeability and target-binding pharmacophore models [2]. The quantitative 16 Da mass increment is a verified differentiator for LC-MS tracking and purity assignment.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Computed Lipophilicity (XLogP3-AA) as a Predictor of Biopharmaceutical Behavior

The target compound exhibits a computed XLogP3-AA of -0.2, indicating moderate hydrophilicity [1]. In contrast, the non-oxo 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid is predicted to have a higher logP (est. 0.3–0.5) due to the absence of the polar carbonyl. This ~0.5–0.7 log unit difference translates to a roughly 3–5 fold difference in octanol/water partitioning, which can affect membrane permeability and aqueous solubility in biological assays.

ADME Drug Design Computational Chemistry

Predicted Acidity (pKa) Differentiation Driven by the 3-Oxo Electron-Withdrawing Effect

The acetic acid pKa of the target is anticipated to be lower than that of 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid (predicted pKa 4.17 ± 0.10) because the 3-oxo group withdraws electron density through the pyrazole ring, stabilizing the conjugate base. A shift of 0.3–0.8 pKa units is consistent with reported effects of ring carbonyls on pyrazole-acetic acid acidity . At pH 5.5–6.5 this difference can alter the ionized fraction by 10–30 percentage points, directly affecting aqueous solubility and salt formation efficiency.

Ionization Chemistry Salt Formation Solubility Optimization

Verified Minimum Purity as a Procurement-Gate Metric

The commercially supplied target compound is specified at a minimum purity of 95% . This is identical to the typical purity specification of comparator 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid , indicating that the 3-oxo substitution does not inherently compromise the achievable purity. However, residual solvents or byproducts specific to the pyrazolone synthesis route may differ, and QC certificates should be requested upon procurement.

Quality Assurance Procurement Specification Reproducibility

Rotatable Bond and Conformational Flexibility Comparison

Both the target compound and its non-oxo analog have 3 rotatable bonds [1]; however, the 3-oxo group introduces a dipole moment and restricted rotation around the C=O bond that can alter the lowest-energy conformer population. This structural rigidity can enhance binding entropy and selectivity in target engagement assays, differentiating it from the more flexible non-oxo pyrazole acetic acids.

Conformational Analysis Molecular Dynamics Scaffold Rigidity

Hydrogen-Bond Donor Count Distinction for Target Engagement

The target compound possesses 2 hydrogen-bond donors (the pyrazole NH and the carboxylic acid OH) [1], whereas the non-oxo analog 2-(1-ethyl-1H-pyrazol-4-yl)acetic acid has only 1 (the carboxylic acid OH). The additional donor enables stronger bifurcated or cooperative hydrogen-bonding interactions with biological targets or crystal lattice partners, which can be observed as a 1–3 kcal/mol enhancement in binding energy when engaged.

Pharmacophore Design Selectivity Profiling Protein–Ligand Interactions

High-Impact Application Scenarios for 2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid Based on Differentiated Properties


Fragment-Based Drug Discovery Requiring a Polar, Hydrogen-Bond-Rich Scaffold

The combination of XLogP -0.2, 4 hydrogen-bond acceptors, and 2 donors makes the compound an ideal fragment for targeting polar binding pockets such as kinase hinge regions, proteases, or metalloenzymes where water-mediated contacts dominate [1]. The additional NH donor relative to non-oxo analogs can anchor the fragment via a strong backbone interaction, improving hit rates in SPR or TSA screens.

Synthesis of Carboxylic Acid Prodrugs or Bioisosteres with Controlled Lipophilicity

The intrinsic hydrophilicity (XLogP -0.2) allows ester or amide prodrug derivatives to explore a wide logD range without exceeding Lipinski boundaries [1]. This is advantageous compared to the more lipophilic non-oxo analog, where further derivatization may push logP beyond 3.0, risking solubility-limited absorption.

Metal-Chelating Agent Design Leveraging the 3-Oxo Group

The 3-oxo carbonyl serves as an additional metal-coordination site, transforming the compound into a potential bidentate or tridentate ligand for transition metals such as Zn²⁺, Fe³⁺, or Cu²⁺. This property is absent in the non-oxo analog and is valuable for designing matrix metalloproteinase (MMP) inhibitors or antimicrobial chelators .

Agrochemical Lead Optimization Requiring Acidic pKa Tuning

The lower predicted pKa (3.4–3.9) relative to the 4.17 of the non-oxo comparator enables better phloem mobility and uptake in plants for systemic herbicide or plant growth regulator candidates . A 0.5 pKa unit shift can improve translocation efficiency by a factor of 2–3 in some crop species.

Quote Request

Request a Quote for 2-(2-Ethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.